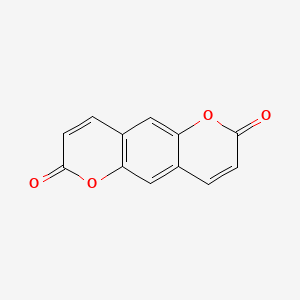

Benzodipyrones

Description

Structure

3D Structure

Properties

CAS No. |

54333-74-3 |

|---|---|

Molecular Formula |

C12H6O4 |

Molecular Weight |

214.17 g/mol |

IUPAC Name |

pyrano[2,3-g]chromene-2,7-dione |

InChI |

InChI=1S/C12H6O4/c13-11-3-1-7-5-10-8(6-9(7)15-11)2-4-12(14)16-10/h1-6H |

InChI Key |

ZXLJWZULPBXHSY-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC2=CC3=C(C=C21)OC(=O)C=C3 |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=C21)OC(=O)C=C3 |

Other CAS No. |

54333-74-3 |

Synonyms |

benzodipyrones |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzodipyrones

Classical Approaches to Benzodipyrone Core Synthesis

Classical synthetic routes to benzodipyrones often rely on established organic reactions that facilitate the formation of the pyrone rings onto a pre-existing benzene (B151609) or phenolic core.

Cyclocondensation reactions represent a cornerstone in the classical synthesis of benzodipyrones. These reactions typically involve the condensation of a phenolic precursor with a dicarbonyl compound or its equivalent, leading to the formation of the pyrone ring.

Key reagents frequently employed in these cyclocondensation processes include:

Resorcinol (B1680541) (PubChem CID: 5054) : A common starting material, resorcinol (1,3-benzenediol) is widely utilized due to its two activated hydroxyl groups, which facilitate cyclocondensation with various reagents to form coumarin-like structures, a foundational unit of benzodipyrones. nih.govfishersci.fifishersci.nonih.gov

Phloroglucinol (B13840) (PubChem CID: 359) : As a 1,3,5-benzenetriol, phloroglucinol offers multiple reactive sites for cyclocondensation, enabling the construction of more complex benzodipyrone derivatives. wikipedia.orgfishersci.sethegoodscentscompany.comnih.gov

Pyrogallol (PubChem CID: 1057) : This 1,2,3-benzenetriol is also used, providing a different substitution pattern on the benzene ring for the formation of specific benzodipyrone isomers. wikipedia.orgfishersci.caguidetopharmacology.orgnih.gov

1,3-Diketones : These compounds, such as dimedone (5,5-dimethylcyclohexane-1,3-dione, PubChem CID: 31358), are versatile building blocks for constructing the pyrone ring via condensation with phenolic compounds or their derivatives. fishersci.co.ukvulcanchem.comfishersci.canih.gov

Malononitrile (PubChem CID: 8010) and Ethyl Cyanoacetate (PubChem CID: 7764) : These active methylene (B1212753) compounds are frequently used in Knoevenagel condensation reactions with aldehydes or ketones, followed by cyclization, to form substituted pyrone rings. nih.govwikipedia.orgfishersci.fifishersci.fiontosight.aifishersci.fisigmaaldrich.comnih.govfishersci.nouni.lu

Chalcones (PubChem CID: 637760) : Chalcones, which are α,β-unsaturated ketones, can participate in cyclization reactions, often with phenolic compounds, to construct the pyrone moiety. fishersci.nlwikipedia.orgmpg.denih.govnih.gov

Meldrum's Acid (PubChem CID: 16249) : 2,2-Dimethyl-1,3-dioxane-4,6-dione, known as Meldrum's acid, is a highly reactive synthetic equivalent of malonic acid. Its high acidity and ease of decarboxylation make it an excellent reagent for condensation reactions, particularly in the synthesis of pyrone derivatives that can be further elaborated into benzodipyrones. fishersci.cafishersci.catcichemicals.comnih.govwikiwand.com

A typical example involves the reaction of a resorcinol derivative with a β-keto ester or a malonate derivative under acidic or basic conditions, leading to the formation of the coumarin (B35378) (2H-1-benzopyran-2-one, PubChem CID: 323) core, which can then be further functionalized or cyclized to form the second pyrone ring. bmrb.iofishersci.beeragene.comnih.gov

Multi-component reactions (MCRs) offer an efficient strategy for constructing complex benzodipyrone scaffolds in a single synthetic step from three or more starting materials. These reactions are highly atom-economical and reduce the need for intermediate purification. For instance, the synthesis of certain chromene derivatives, which can serve as precursors to benzodipyrones, has been achieved via one-pot MCRs. An example includes the reaction involving N-alkyl-1H-indole-3-carbaldehydes, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and malononitrile. This reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition, yielding the desired chromene core in high yields (80–85%). vulcanchem.com

Tandem reactions, also known as cascade or domino reactions, involve two or more distinct reactions occurring sequentially in a single reaction vessel without isolation of intermediates. This approach enhances synthetic efficiency by minimizing steps and maximizing atom economy. In the context of benzodipyrone synthesis, tandem reactions often combine cyclocondensation or addition reactions with subsequent intramolecular cyclization events to build the fused pyrone rings. While specific examples for benzodipyrones were not explicitly detailed in the initial search, this strategy is generally applied to form complex polycyclic systems from simpler precursors.

Modern and Advanced Synthetic Techniques

Contemporary synthetic methodologies leverage catalytic systems to achieve greater control over reaction pathways, leading to improved efficiency, selectivity, and sustainability in benzodipyrone synthesis.

Transition metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling benzodipyrone frameworks. These methods often allow for milder reaction conditions, higher functional group tolerance, and improved yields compared to classical approaches. Common transition metals employed in organic synthesis include palladium, copper, and gold. While direct examples of transition metal-catalyzed syntheses solely for benzodipyrones were not found in the initial search, these catalytic systems are widely used for the synthesis of related heterocyclic compounds, such as coumarins and chromenes, which are structural components of benzodipyrones. For instance, palladium-catalyzed cross-coupling reactions or copper-catalyzed cyclizations could potentially be adapted or developed for the formation of the benzodipyrone core.

Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal-catalyzed reactions, often providing environmentally benign and cost-effective synthetic routes. These methods are particularly valuable for achieving enantioselective synthesis, which is important for producing chirally pure benzodipyrone derivatives. Organocatalysts, such as chiral phosphoric acids or squaramides, can activate substrates through hydrogen bonding or other non-covalent interactions, facilitating reactions like Michael additions, Knoevenagel condensations, and cyclizations. The application of organocatalysis in the synthesis of benzodipyrones, or their precursors like coumarins and chromenes, represents a growing area of research, focusing on developing asymmetric versions of established reactions.

Green Chemistry Principles in Benzodipyrone Synthesis

The application of green chemistry principles in the synthesis of benzodipyrones aims to minimize waste, reduce hazards, and improve energy efficiency. One notable example involves the synthesis of 2,2'-(2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-4,6-diyl)diacetic acid (SY1), a benzodipyrone precursor, under solvent-free conditions. This method utilizes resorcinol and acetone (B3395972) dicarboxylic acid in the presence of [Msim]HSO4 as a promoter/catalyst, agitated at 40 °C for 30 minutes nih.govnih.govnih.govnih.gov. This solvent-free approach aligns with the green chemistry principle of "Safer Solvents and Auxiliaries" by eliminating or minimizing the use of hazardous solvents.

Green chemistry also emphasizes "Atom Economy," aiming to maximize the incorporation of all materials into the final product, thereby preventing waste. "Less Hazardous Chemical Syntheses" and "Design for Energy Efficiency" are also crucial, promoting reactions that use and generate less toxic substances and are conducted at ambient temperature and pressure where practicable. Techniques such as microwave irradiation and mechanochemistry are increasingly explored as green alternatives, often enabling solvent-free conditions and significant energy savings in various organic syntheses.

Flow Chemistry Applications in Benzodipyrone Production

Flow chemistry, or continuous flow production, offers several advantages over traditional batch processes, contributing to more efficient and safer chemical synthesis. While direct applications specifically for benzodipyrone production are not extensively documented in the provided search results, the general benefits of flow chemistry are highly relevant to the synthesis of complex organic compounds. These benefits include enhanced safety when handling hazardous materials due to improved heat removal and minimized inventory of reactive intermediates, precise control over reaction parameters (e.g., stoichiometry, reaction time, temperature), and the ability to perform multi-step, telescoped reactions without isolating intermediates. The continuous flow approach facilitates rapid reaction optimization and reagent screening, making it a powerful tool for scalable synthesis. The successful application of flow chemistry in the synthesis of other pharmaceutical compounds, such as benzodiazepines, suggests its potential for the efficient and sustainable production of benzodipyrones and their derivatives.

Asymmetric Synthesis and Chiral Benzodipyrones

Asymmetric synthesis is a critical area in organic chemistry focused on producing compounds with a specific stereoisomeric configuration, particularly important for chiral molecules where different enantiomers can exhibit distinct biological activities. Chiral benzodipyrones, possessing one or more stereogenic centers, would necessitate asymmetric synthetic strategies to control their absolute configuration. While the literature mentions asymmetric synthesis in the context of related fused heterocyclic systems like azabicyclics and benzodifurans, specific enantioselective or diastereoselective methods directly applied to benzodipyrones are not widely reported in the provided search results.

Enantioselective Approaches to Benzodipyrone Analogues

Enantioselective approaches aim to synthesize one enantiomer of a chiral compound in preference to the other, often achieving high enantiomeric excess (ee). These methods typically involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents that direct the formation of a new stereogenic center. Although direct enantioselective syntheses of benzodipyrone analogues were not found, the principles applied to other heterocyclic systems, such as 1,4-benzodioxanes, indolines, benzodihydrothiophenes, and benzofurans, could potentially be adapted. For instance, Ir-catalyzed asymmetric hydrogenation has been successfully employed for the enantioselective synthesis of chiral 1,4-benzodioxane (B1196944) compounds.

Diastereoselective Synthesis of Substituted Benzodipyrones

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others in reactions that generate multiple stereogenic centers. This is often achieved through the inherent asymmetry of a chiral substrate or by employing reaction conditions that favor a specific transition state. While specific examples for substituted benzodipyrones are not detailed, diastereoselective strategies are commonly used in the synthesis of other complex heterocyclic structures. For example, diastereoselective methods have been developed for benzopyranopyridine derivatives, spirooxindole-engrafted rhodanine (B49660) analogs via multicomponent [3+2] cycloaddition, and highly substituted cyclohexanones through cascade Michael additions. These methodologies often exploit steric and electronic factors to control the relative configuration of new stereocenters.

Functionalization and Derivatization of Benzodipyrone Cores

Functionalization and derivatization are crucial for modifying the properties and expanding the chemical space of benzodipyrone cores, often to explore new biological activities. A common strategy involves the initial synthesis of a benzodipyrone core, such as SY1 (2,2'-(2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-4,6-diyl)diacetic acid) or CSY1 (2,2'-(5-Chloro-2,8-dioxo-2,8-dihydropyrano[3,2-g]chromene-4,6-diyl)diacetic acid), via the Pechmann reaction nih.govnih.govnih.govnih.gov. This core can then serve as a versatile scaffold for further modifications.

A key derivatization strategy involves reacting the benzodipyrone core with various substituted phenols. For instance, SY1 was reacted with different substituted phenols in the presence of thionyl chloride to produce a series of 4,6-diesterified benzodipyrone derivatives, denoted as SY2-SY7 nih.govnih.gov. Similarly, CSY1 was used as a starting point for coupling with substituted phenols to yield CSY2-CSY7 congeners nih.govnih.gov. These derivatization steps allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Regioselective Modification Strategies

Regioselective modification focuses on directing a chemical reaction to a specific site on a molecule, especially when multiple reactive sites are present. Achieving high regioselectivity is a significant challenge in the synthesis of complex molecules. While specific examples of regioselective modification strategies applied directly to benzodipyrone cores are not detailed in the provided information, the concept is broadly applicable in heterocyclic chemistry.

General strategies for regioselective functionalization include directed C-H bond activation, where specific directing groups guide the reaction to a desired position. For instance, palladium-catalyzed C-H arylation reactions have demonstrated base-controlled regioselectivity in the functionalization of complex drug molecules like osimertinib, allowing for the selective modification of different C-H bonds based on the choice of base. Similarly, regioselective modifications have been achieved for natural products like ailanthinone, where a one-step regioselective modification of a specific hydroxyl group was reported. The use of specific catalysts or reagents can also dictate the regioselectivity of cycloaddition reactions, as seen in the synthesis of benzofuran (B130515) derivatives. These examples highlight that careful control of reaction conditions, choice of catalyst, and the presence of directing groups are critical for achieving regioselective modifications on complex heterocyclic scaffolds.

Advanced Spectroscopic and Structural Elucidation of Benzodipyrones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzodipyrones

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information on the chemical environment of atomic nuclei within a molecule, making it crucial for the structural elucidation of complex organic compounds like benzodipyrones nih.govelsevier.com. It offers insights into chemical shifts, J-coupling constants, multiplet patterns, and relative peak areas, which are fundamental for determining molecular structure and conformation nih.gov.

In the context of benzodipyrones, high-resolution proton (¹H) NMR spectra would reveal the distinct proton environments, allowing for the identification of aromatic protons, olefinic protons, and any aliphatic protons if present in substituted derivatives. The chemical shifts of these protons are highly sensitive to their electronic environment, providing clues about the presence and position of electron-withdrawing or electron-donating groups within the benzodipyrone scaffold chemguide.co.uklibretexts.org. For instance, protons adjacent to the highly electronegative oxygen atoms within the pyrone rings would exhibit characteristic downfield shifts.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of benzodipyrones. The ¹³C chemical shifts are particularly useful for identifying different types of carbon atoms, such as carbonyl carbons, aromatic carbons, and quaternary carbons, which are often difficult to discern from ¹H NMR alone phdcentre.com. The combination of ¹H and ¹³C NMR data is critical for constructing the carbon-hydrogen framework of the molecule.

Table 1: Illustrative High-Resolution NMR Parameters for a Hypothetical Benzodipyrone Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Assignment |

| ¹H | 7.85 | d | 8.5 | H-arom (C5) |

| ¹H | 7.20 | d | 8.5 | H-arom (C6) |

| ¹H | 6.50 | s | - | H-olefinic |

| ¹³C | 162.1 | - | - | C=O (pyrone) |

| ¹³C | 155.0 | - | - | C-O (pyrone) |

| ¹³C | 115.3 | - | - | C-arom |

Note: These values are illustrative and would vary based on the specific benzodipyrone derivative and solvent.

Multidimensional NMR Techniques for Structural Elucidation

One-dimensional NMR spectra can sometimes suffer from spectral congestion, especially for complex molecules. Multidimensional NMR techniques overcome these limitations by spreading the spectral information across two or more frequency axes, providing detailed insights into molecular interactions and connectivity slideshare.netpreprints.orgresearchgate.netrsc.org. These techniques are essential for unambiguously assigning signals and elucidating the complete structure of benzodipyrones.

Key multidimensional NMR techniques include:

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment identifies protons that are spin-coupled through bonds, revealing direct proton-proton connectivities within the benzodipyrone structure slideshare.netpreprints.orgresearchgate.net. For example, it would show correlations between adjacent aromatic protons or between olefinic protons and any neighboring aliphatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded protons and carbons. This experiment is invaluable for assigning ¹H and ¹³C signals to specific CH, CH₂, or CH₃ groups within the benzodipyrone framework, providing a direct link between the proton and carbon spectra slideshare.netpreprints.orgresearchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations (typically 2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for establishing connectivity across heteroatoms or ring systems, which is crucial for confirming the fused ring structure of benzodipyrones slideshare.netpreprints.orgresearchgate.net. For instance, HMBC correlations could confirm the connection points between the benzene (B151609) ring and the two pyrone rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): While not directly showing through-bond connectivity, NOESY identifies protons that are spatially close to each other, even if they are not directly bonded. This technique provides conformational information and can help distinguish between isomers or determine the relative stereochemistry in substituted benzodipyrones slideshare.net.

Table 2: Illustrative Multidimensional NMR Correlations for a Benzodipyrone Derivative

| Experiment | Correlated Nuclei | Information Provided | Example for Benzodipyrone |

| COSY | ¹H - ¹H | Through-bond H-H connectivity | Aromatic H-H couplings |

| HSQC | ¹H - ¹³C (direct) | Direct C-H connectivity | Assigning CH groups in the aromatic or olefinic regions |

| HMBC | ¹H - ¹³C (long-range) | Long-range C-H connectivity, quaternary carbons | Connecting aromatic protons to carbonyl carbons or quaternary carbons in the fused system |

| NOESY | ¹H - ¹H (spatial) | Spatial proximity, conformation | Distinguishing between ortho/meta/para substitutions, or relative orientation of substituents |

Solid-State NMR Studies of Benzodipyrone Polymorphs

Solid-state NMR (ssNMR) spectroscopy is a specialized technique used to study the structure and dynamics of solid materials, including polymorphs of organic compounds like benzodipyrones rsc.orgnih.govirispublishers.com. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical properties, such as solubility, stability, and bioavailability, of pharmaceutical compounds irispublishers.com.

ssNMR provides unique insights into the molecular packing, hydrogen bonding networks, and conformational differences between various polymorphic forms. Techniques such as Cross-Polarization Magic Angle Spinning (CPMAS) are commonly employed to enhance the sensitivity of less abundant nuclei like ¹³C and ¹⁵N in solid samples irispublishers.com. By analyzing differences in chemical shifts, line widths, and relaxation times (e.g., T₁), distinct polymorphic forms of benzodipyrones can be identified and characterized rsc.orgnih.gov.

For benzodipyrones, ssNMR could reveal variations in the carbonyl stretching frequencies due to different hydrogen bonding patterns in various polymorphs, or subtle changes in the aromatic ring environments due to different crystal packing arrangements. The high-resolution capabilities of modern ssNMR spectrometers, sometimes enhanced by dynamic nuclear polarization (DNP), allow for the detection of even minor polymorphic forms within a mixture rsc.org.

Table 3: Illustrative Solid-State NMR Findings for Benzodipyrone Polymorphs

| Polymorph | Key ssNMR Observation (e.g., ¹³C Chemical Shift) | Structural Implication |

| Form A | C=O at 161.5 ppm (sharp) | Strong intermolecular H-bonding |

| Form B | C=O at 160.8 ppm (broad) | Weaker/disordered H-bonding, different crystal packing |

| Form C | Distinct aromatic carbon shifts | Unique molecular conformation/packing |

Note: These values are illustrative and would be specific to actual polymorphs.

Mass Spectrometry (MS) in Benzodipyrone Structural Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which are crucial for structural elucidation phdcentre.comsavemyexams.comvanderbilt.edu. For benzodipyrones, MS can confirm the molecular formula and provide insights into the stability and characteristic fragmentation pathways of the molecule.

The molecular ion peak (M•⁺ or [M+H]⁺) in the mass spectrum directly corresponds to the molecular mass of the benzodipyrone, providing the first critical piece of information for its identification savemyexams.com.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS or MSⁿ) is an advanced MS technique that involves multiple stages of mass analysis, with a fragmentation step in between nationalmaglab.orgwikipedia.org. This technique is particularly powerful for elucidating the detailed chemical structure of a compound by breaking down selected precursor ions into smaller fragment ions mtoz-biolabs.com.

For benzodipyrones, MS/MS can be used to:

Identify characteristic fragment ions: By analyzing the mass-to-charge (m/z) ratios and relative intensities of the fragment ions, specific substructures and functional groups present in the benzodipyrone can be inferred mtoz-biolabs.com.

Distinguish isomers: Compounds with the same molecular formula but different structures (isomers) often exhibit distinct fragmentation patterns in MS/MS, allowing for their differentiation mtoz-biolabs.com.

Table 4: Illustrative MS/MS Fragmentation Data for a Benzodipyrone

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Pathway |

| [M+H]⁺ (e.g., 215) | 187 | CO (28 Da) | Loss from pyrone ring |

| [M+H]⁺ (e.g., 215) | 171 | CO₂ (44 Da) | Loss from pyrone ring |

| [M+H]⁺ (e.g., 215) | 143 | CO + CO₂ (72 Da) | Subsequent losses |

Note: These values are illustrative and would be specific to actual fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely precise and accurate mass measurements, typically with accuracies of less than 5 parts per million (ppm) fiveable.mefilab.fr. This high level of precision allows for the unambiguous determination of the elemental composition (molecular formula) of a compound fiveable.meinnovareacademics.in.

For benzodipyrones, HRMS is crucial for:

Confirming molecular formula: The exact mass obtained from HRMS can be compared to theoretical exact masses calculated for various possible elemental compositions, leading to the definitive assignment of the molecular formula (e.g., C₁₂H₆O₄ for the parent benzodipyrone) fiveable.meinnovareacademics.innih.gov.

Identifying unknown compounds: When analyzing new or unknown benzodipyrone derivatives, HRMS data is often the starting point for proposing likely elemental compositions, which then guide further structural elucidation efforts using NMR and other techniques fiveable.mewaters.com.

Distinguishing isobaric compounds: HRMS can differentiate between compounds that have nominally the same integer mass but slightly different exact masses due to different elemental compositions (e.g., C₂H₄O vs. C₃H₈, although less common for benzodipyrones, this principle applies) fiveable.mefilab.fr.

Table 5: Illustrative HRMS Data for Benzodipyrone

| Compound | Measured Exact Mass (m/z) | Calculated Exact Mass (m/z) | Error (ppm) | Proposed Elemental Composition |

| Benzodipyrone | 214.02661 | 214.02661 | 0.0 | C₁₂H₆O₄ |

Note: The measured exact mass would typically be obtained from an HRMS instrument, and the calculated exact mass is derived from the sum of the exact atomic masses of the proposed elemental composition.

Vibrational Spectroscopy (IR, Raman) for Benzodipyrone Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule by analyzing its vibrational modes photothermal.commt.comksu.edu.saedinst.com. These techniques are highly valuable for the rapid identification and characterization of benzodipyrones.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment of a bond photothermal.commt.comlibretexts.org. For benzodipyrones, characteristic IR absorption bands would include:

Carbonyl stretching (C=O): The pyrone rings contain carbonyl groups, which would typically show strong absorption bands in the 1700-1750 cm⁻¹ region, indicative of lactone carbonyls youtube.com.

Aromatic C-H stretching: Bands in the 3000-3100 cm⁻¹ region would indicate aromatic C-H bonds.

C=C stretching: Vibrations from the conjugated double bonds within the pyrone and benzene rings would appear in the 1500-1650 cm⁻¹ region.

C-O stretching: Bands related to the C-O bonds within the pyrone rings would also be present. IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying organic functional groups photothermal.com.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability photothermal.commt.comksu.edu.sa. Raman is complementary to IR, as vibrations that are weak in IR can be strong in Raman, and vice versa. For benzodipyrones, Raman spectroscopy would be effective for:

Symmetric vibrations: The highly symmetrical nature of the benzodipyrone core might lead to strong Raman signals for symmetric stretching modes of the aromatic and olefinic C=C bonds.

Ring breathing modes: Characteristic ring breathing modes of the fused aromatic and heterocyclic rings would be observable in the Raman spectrum.

Lattice vibrations: For solid benzodipyrones, low-frequency Raman shifts can provide information about the crystal lattice structure, which is useful in polymorphism studies mt.comedinst.com.

By combining the information from both IR and Raman spectra, a comprehensive "molecular fingerprint" of benzodipyrones can be obtained, allowing for their identification, purity assessment, and the characterization of specific functional groups and structural motifs.

Table 6: Illustrative Vibrational Spectroscopy Data for Benzodipyrone

| Functional Group/Vibration | Characteristic IR Band (cm⁻¹) | Characteristic Raman Shift (cm⁻¹) |

| Carbonyl (C=O) stretch | 1700-1750 (strong) | 1700-1750 (medium to strong) |

| Aromatic C-H stretch | 3000-3100 (medium) | 3000-3100 (weak to medium) |

| Aromatic C=C stretch | 1500-1650 (variable) | 1500-1650 (strong) |

| C-O stretch (lactone) | 1200-1300 (strong) | - |

| Ring breathing modes | - | 700-1000 (strong) |

Note: These values are illustrative and would be specific to actual benzodipyrone compounds.

X-ray Crystallography of Benzodipyrone Structures

X-ray crystallography is a fundamental experimental science employed to determine the atomic and molecular structure of crystalline materials wikipedia.org. By analyzing how incident X-rays diffract from a crystal, crystallographers can construct a three-dimensional map of electron density, revealing the precise positions of atoms, chemical bonds, and any crystallographic disorder within the crystal lattice wikipedia.orgnih.govanton-paar.com. This technique is crucial for characterizing the atomic structure of materials and differentiating between seemingly similar compounds wikipedia.org.

Single Crystal X-ray Diffraction for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is considered the "gold standard" for the unequivocal identification and detailed structural characterization of crystalline substances at the atomic level ncl.ac.ukfzu.cz. This non-destructive technique provides a comprehensive three-dimensional model of the molecular entity within the crystal ncl.ac.uk. From the diffraction data, precise XYZ coordinates for each atom are obtained, allowing for the calculation of critical geometric parameters such as bond lengths, bond angles, and torsion angles uol.deuhu-ciqso.es. This detailed measurement of molecular geometry and conformation, as well as the supramolecular environment in the solid state, is vital for understanding the intrinsic properties of benzodipyrones ncl.ac.uk.

For SCXRD analysis, the primary requirement is the availability of high-quality single crystals, ideally with a minimum size, typically around 0.02 mm to 0.1 mm in at least two dimensions fzu.czuhu-ciqso.es. The technique can also be used to determine the absolute configuration of chiral molecules, especially when a heavy atom is present, which aids in anomalous dispersion measurements ncl.ac.ukfzu.czspectroscopyasia.com. The results from SCXRD experiments are often presented in data tables detailing unit cell parameters (e.g., a, b, c, α, β, γ), space group, and atomic coordinates, which allow for the visualization of the molecular structure and packing.

Powder X-ray Diffraction for Crystalline Phases

Unlike SCXRD, Powder X-ray Diffraction (PXRD) is utilized for polycrystalline materials, such as powders or microcrystalline samples, where obtaining a suitable single crystal is not feasible anton-paar.comcreative-biostructure.com. PXRD is a widely used analytical technique in various fields, including chemistry and pharmaceuticals, for understanding a material's crystal structure, phase composition, and other crystallographic properties creative-biostructure.com.

When X-rays interact with a powdered crystalline material, they are diffracted by the crystal planes, producing a unique diffraction pattern creative-biostructure.com. This pattern, often displayed as a diffractogram showing diffraction peak intensities versus diffraction angle (2θ), serves as a "fingerprint" for a given crystalline phase units.itpdx.edu. By comparing the experimentally obtained diffraction pattern with standard databases, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) or the Crystallography Open Database (COD), scientists can accurately identify the crystalline phases present in a sample pdx.eduncl.ac.uk.

PXRD is particularly critical in pharmaceutical research for identifying different polymorphs of drug molecules, as these can exhibit varying physical properties like solubility and stability creative-biostructure.comncl.ac.uk. For benzodipyrones, PXRD would be instrumental in confirming the crystalline phase, detecting polymorphs, and assessing the purity of bulk materials. Data tables associated with PXRD typically include d-spacings (interplanar spacing) and relative intensities of diffraction peaks, which are characteristic of specific crystalline forms.

Chiroptical Spectroscopy of Chiral Benzodipyrones

Chiroptical spectroscopy encompasses a suite of techniques that probe the differential interaction of chiral molecules with circularly polarized light nih.gov. These methods are highly sensitive to the three-dimensional structure and conformational changes of chiral systems nih.gov. Key chiroptical techniques include Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD) studies.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by an optically active substance mtoz-biolabs.commgcub.ac.injasco-global.com. Only chiral molecules exhibit CD, and enantiomers display CD spectra of equal magnitude but opposite signs spectroscopyasia.com. CD is a powerful tool for investigating the structure and conformation of molecules, and it is extensively used for determining the absolute configuration of chiral compounds spectroscopyasia.commtoz-biolabs.com.

The process involves recording the CD spectrum, analyzing the major absorption bands and their intensities, and then comparing the sample's CD spectrum with those of compounds with known configurations, often by consulting literature data mtoz-biolabs.com. If a sample's CD spectrum closely matches that of a known R-configuration compound, it suggests an R-configuration for the sample, and similarly for S-configurations mtoz-biolabs.com. The phenomenon where CD curves show positive or negative signs corresponding to absorption bands is known as the Cotton effect libretexts.org.

For benzodipyrones, CD spectroscopy has been applied to core-based compounds to confirm their absolute configuration researchgate.net. Vibrational Circular Dichroism (VCD) is an advanced form of CD that extends the analysis to the mid-infrared region, originating from vibrational transitions spectroscopyasia.comnih.gov. VCD is particularly useful for determining the absolute configuration and conformation of small to medium-sized molecules in solution, even those lacking a UV chromophore, by comparing observed spectra with quantum chemical calculations spectroscopyasia.comscm.com.

Data from CD spectroscopy would typically be presented in tables showing wavelength (nm) versus ellipticity (mdeg or Δε) values for characteristic peaks.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the specific rotation of plane-polarized light as a function of wavelength jasco-global.comslideshare.netnipne.ro. Plane-polarized light can be conceptualized as a superposition of left and right circularly polarized light mgcub.ac.in. When this light passes through an optically active substance, the two circularly polarized components travel at different speeds, leading to a rotation of the plane of polarization mgcub.ac.in.

ORD curves provide valuable structural information, particularly for compounds containing chromophores like carbonyl groups, which often exhibit characteristic Cotton effects libretexts.orgslideshare.netleidenuniv.nl. A positive Cotton effect is observed when the rotation rises to a maximum before changing sign as shorter wavelengths are approached, while a negative Cotton effect shows the opposite trend libretexts.org. ORD studies can shed light on conformational mobility and configurational changes within a molecule slideshare.netnipne.ro. While CD directly measures differential absorption, ORD measures the differential speed of the two circularly polarized components nih.govmgcub.ac.in. Both CD and ORD are associated phenomena and are complementary techniques for stereochemical analysis libretexts.org.

Data from ORD studies can be tabulated, presenting wavelength (nm) against the measured optical rotation (degrees).

Chemical Reactivity and Reaction Mechanisms of Benzodipyrones

Nucleophilic Addition and Substitution Reactions Involving Benzodipyrones

Benzodipyrones, containing carbonyl groups within their pyrone rings, are susceptible to nucleophilic addition reactions, particularly at the electrophilic carbonyl carbon byjus.com. The reactivity of carbonyl compounds towards nucleophilic addition is enhanced by factors that increase the positive charge on the carbonyl carbon, such as nearby electron-withdrawing groups libretexts.org.

Nucleophilic substitution reactions can also occur, especially if there are good leaving groups or activated positions. For instance, in the synthesis of certain benzodipyrone derivatives, nucleophilic substitution reactions have been employed researchgate.net. The initial step in nucleophilic addition often involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to an unstable intermediate that can then undergo further transformations, such as the loss of a water molecule in the formation of Schiff bases from aldehydes or ketones jmchemsci.comjmchemsci.com.

Rearrangement Reactions of Benzodipyrone Derivatives

Rearrangement reactions involve the intramolecular reorganization of atoms within a molecule to form a new structural isomer. Benzodipyrones and their derivatives have been observed to undergo such transformations under specific conditions. A key example involves the alkali-mediated rearrangement of 4-halomethylcoumarins, where benzodipyrones serve as crucial intermediates researchgate.netthieme-connect.comresearchgate.net. This rearrangement can lead to the formation of benzofuran-3-acetic acids via α,β-unsaturated acids, with the success of the ring-contraction reaction being dependent on the substitution pattern of the benzodipyrones researchgate.netthieme-connect.comresearchgate.net.

Oxidation and Reduction Chemistry of Benzodipyrones

The oxidation and reduction chemistry of benzodipyrones involves transformations of their functional groups and the core heterocyclic system. The pyrone rings, with their conjugated carbonyl systems, can undergo reduction. Similarly, the benzene (B151609) ring can be subjected to oxidation or reduction, depending on the reagents and conditions.

While specific detailed examples for benzodipyrones are less prevalent in general searches, related compounds like coumarins can undergo various redox processes. For instance, electrochemical studies on hydroxycoumarin derivatives have shown that oxidation processes occur at low potentials, especially for those containing catechol groups, leading to the formation of semiquinone radicals researchgate.net. This suggests that benzodipyrones with similar functionalities might exhibit analogous redox behavior.

In synthetic contexts, oxidation reactions are often used to convert precursors into desired benzodipyrone structures. For example, halides can be oxidized to aldehydes using dimethyl sulfoxide (B87167) (DMSO) as an oxidant in the presence of sodium bicarbonate sci-hub.se.

Photochemical Reactions of Benzodipyrone Systems

Photochemical reactions are chemical transformations initiated by the absorption of light. Benzodipyrones have garnered attention for their photochemical properties, particularly their potential as DNA cross-linking agents acs.orgcapes.gov.bristis.sh.cnresearchgate.net. Studies have investigated the excited triplet states of benzodipyrones, noting their resemblance to other coumaryl derivatives in spectroscopic assignments and characteristics, which influences their reactivity researchgate.net.

The photobiological properties of benzodipyrones, including their ability to act as potential DNA cross-linking agents, have been studied researchgate.netsoton.ac.uk. This involves their interaction with nucleic acids upon light irradiation, leading to covalent cross-linking and inactivation of pathogens google.com. Minimizing deleterious side reactions, such as those caused by the excitation of endogenous chromophores, is a key consideration in these photochemical processes, often achieved by restricting photoactivation to specific wavelengths (e.g., greater than 320 nm) google.com.

Reactivity of Specific Functional Groups within Benzodipyrone Structures

Carbonyl Groups: The carbonyl groups within the pyrone rings are electrophilic centers and are highly reactive towards nucleophilic addition byjus.comlibretexts.org. This is a primary site for reactions with various nucleophiles, leading to the formation of new bonds and derivatives. The polarity of the C=O bond makes the carbonyl carbon electrophilic, attracting nucleophiles byjus.com.

Aromatic Ring: The benzene ring, while generally deactivated by the electron-withdrawing pyrone rings, can still undergo reactions depending on the specific substituents present. Electron-donating groups on the benzene ring can activate it for electrophilic attack, influencing regioselectivity mosuljournals.comresearchgate.net.

Substituents: Any substituents attached to the benzodipyrone core (e.g., alkyl groups, hydroxyl groups, halogens) will significantly influence the reactivity and regioselectivity of reactions. For instance, the presence of methyl groups can alter reactivity and communication within the molecule mosuljournals.com.

Mechanistic Investigations of Benzodipyrone Reactions

Mechanistic investigations are crucial for understanding the step-by-step pathways of chemical reactions, including the identification of intermediates, transition states, and rate-determining steps chemguide.co.uk. For benzodipyrones, such studies provide insights into their complex transformations.

Computational studies, particularly those employing density functional theory (DFT) and molecular modeling techniques, play a significant role in elucidating reaction mechanisms, predicting structural features, and understanding reactivity patterns mdpi.compitt.edurwth-aachen.descholaris.ca. These methods can help in interpreting experimental data and guiding the design of new reactions or derivatives mdpi.compitt.edu.

For example, the mechanism of nucleophilic addition to carbonyl compounds, a relevant reaction type for benzodipyrones, involves the nucleophile forming a sigma bond with the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond to form an alkoxide intermediate, followed by protonation byjus.com. The Biginelli reaction, which involves nucleophilic addition and condensation steps, provides a general framework for understanding multi-component reactions involving electrophilic carbonyls organic-chemistry.org.

While specific detailed mechanistic studies solely focused on benzodipyrones are less commonly detailed in general overviews, the principles derived from related heterocyclic systems, such as coumarins and other pyrone-containing compounds, are often applicable. For instance, the alkali-mediated rearrangement of 4-halomethylcoumarins, where benzodipyrones are intermediates, implies complex mechanistic pathways involving ring transformations researchgate.netthieme-connect.comresearchgate.net.

Computational and Theoretical Studies of Benzodipyrones

Quantum Chemical Calculations for Benzodipyrone Electronic Structure

Quantum chemical calculations are foundational for elucidating the electronic structure of molecules, including benzodipyrones numberanalytics.comwindows.nettaylor.edu. These methods aim to solve the Schrödinger equation, providing insights into electron distribution, energy levels, and bonding characteristics numberanalytics.comwindows.netfigshare.com. For medium to small molecules, quantum chemical methods are essential for theoretical studies taylor.edu.

Density Functional Theory (DFT) is a widely utilized quantum chemical method that examines the total electron density to explain chemical properties, offering a balance between accuracy and computational cost windows.nettaylor.edu. DFT studies have been applied to benzodipyrone derivatives to gain insights into the relationship between their structures and biological activities, such as antioxidant potential researchgate.net. For instance, DFT, often combined with molecular docking, has been employed to understand how structural variations in benzodipyrone-based compounds influence their antioxidant activities, showing good agreement between theoretical and experimental findings researchgate.net. These calculations can provide parameters like the energies of the highest occupied molecular orbital (EHOMO), the lowest unoccupied molecular orbital (ELUMO), energy gap (ΔE), dipole moment (μ), global hardness (η), global softness (σ), absolute electronegativity (χ), and the fraction of electrons transferred (ΔN), which are crucial for evaluating electronic and reactive properties ajchem-b.com.

Table 1: Common Quantum Chemical Parameters from DFT Studies

| Parameter | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons; related to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital capable of accepting electrons; related to electron-accepting ability. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. |

| Dipole Moment | μ | Measure of molecular polarity. |

| Global Hardness | η | Resistance to deformation or charge transfer; related to stability. |

| Global Softness | σ | Inverse of global hardness; indicates ease of deformation or charge transfer. |

| Absolute Electronegativity | χ | Measure of an atom's ability to attract electrons in a chemical bond. |

| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred in an interaction. |

Ab initio calculations are a class of quantum chemical methods that derive solutions directly from fundamental physical principles without empirical parameters, aiming for high accuracy wikipedia.orgresearchgate.net. These methods are crucial for predicting a wide range of material properties, including energetic, optical, electronic, and elastic characteristics researchgate.netarxiv.orgaps.orgmpie.de. While specific ab initio studies on benzodipyrones are not detailed in the provided search results, the general application of these methods in computational chemistry suggests their utility for benzodipyrone systems. They can be used to determine equilibrium geometries, vibrational frequencies, and electronic properties, providing a deeper understanding of the intrinsic nature of these compounds windows.netarxiv.orgaps.org.

Molecular Dynamics Simulations of Benzodipyrone Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behaviors of molecules and their interactions over time nih.govmdpi.com. By simulating the movement of atoms and molecules, MD can provide insights into molecular interactions, conformational changes, and binding pathways nih.govmdpi.comdovepress.com. Although the provided information does not detail specific MD simulations for benzodipyrones, the technique is broadly applicable for investigating interactions of small molecules with various targets, such as proteins or membranes nih.govmdpi.comnih.gov. For benzodipyrones, MD simulations could be employed to understand their interactions with biological targets, solvent molecules, or other chemical entities, elucidating the nature of hydrogen bonding, van der Waals forces, and other intermolecular interactions that govern their behavior in different environments mdpi.comdovepress.comreddit.com.

Prediction of Spectroscopic Parameters for Benzodipyrones

Computational methods are increasingly used to predict spectroscopic parameters, which are vital for characterizing molecular structures and chemical interactions nih.govmdpi.comarxiv.orgresearchgate.netrsc.org. For benzodipyrones, predicting spectroscopic data such as UV/Vis, IR, and NMR spectra can aid in their identification and structural elucidation.

UV/Vis Spectroscopy: Time-Dependent Density Functional Theory (TDDFT) and ab initio methods are commonly used to compute electronic absorption spectra, including excitation energies and oscillator strengths nih.gov. Machine learning approaches are also emerging to predict absorption spectra with high accuracy and reduced computational cost nih.govarxiv.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational prediction of NMR parameters, such as chemical shifts and coupling constants, is crucial for elucidating complex molecular structures rsc.org. These predictions can be compared with experimental NMR data to confirm proposed structures of benzodipyrone derivatives.

Table 2: Spectroscopic Parameters and Computational Methods

| Spectroscopy Type | Predicted Parameters | Common Computational Methods |

| UV/Vis | Excitation energies, oscillator strengths, absorption spectra | TDDFT, Ab initio methods, Machine Learning |

| Infrared (IR) | Vibrational frequencies, intensities | DFT, Ab initio methods, Machine Learning |

| NMR | Chemical shifts, coupling constants, relaxation rates | DFT, Ab initio methods, Machine Learning |

Computational Analysis of Reaction Pathways and Transition States for Benzodipyrones

Computational analysis plays a critical role in understanding the chemical reactivity of benzodipyrones by mapping out reaction pathways and identifying transition states rsc.orgnih.govnih.gov. Quantum chemical calculations are extensively used to analyze reaction mechanisms, estimate chemical reaction pathways, and determine transition state energies and connected equilibria rsc.orgwindows.net. This capability allows researchers to predict unknown reactions and explore synthetic routes for complex molecules, potentially saving significant experimental time and resources rsc.org. For benzodipyrones, such analyses could elucidate their formation mechanisms, their reactivity in various chemical transformations, or their degradation pathways, providing insights into their stability and synthetic accessibility. Automated reaction pathway search techniques are increasingly employed to locate numerous possible reaction pathways and transition states nih.gov.

Conformational Analysis of Benzodipyrone Systems

Conformational analysis is the study of the energetic preferences of different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds lumenlearning.comucalgary.canobelprize.org. Understanding the conformational landscape of benzodipyrones is essential because molecular structure significantly influences molecular properties, including reactivity and biological activity ucalgary.ca. Computational methods, including quantum chemical calculations (e.g., DFT) and molecular dynamics simulations, are routinely used for this purpose nih.gov. These studies help identify the most stable conformers and the energy barriers between them, which can impact a molecule's interactions with other species lumenlearning.com. For benzodipyrones, conformational analysis would reveal the preferred three-dimensional shapes, which are critical for understanding their binding to receptors or their behavior in solution. Automated systems using molecular dynamics can perform conformational analysis by sampling conformers from trajectories, evaluating similarities, and clustering them to find representative structures nih.gov.

Advanced Research Applications of Benzodipyrones Non Clinical Focus

Benzodipyrones in Advanced Materials Science Research

The unique structure of benzodipyrones, featuring two pyrone rings fused to a central benzene (B151609) core, gives rise to interesting physical and chemical properties that are being explored in the field of materials science.

The photophysical characteristics of benzodipyrones, specifically their absorption and fluorescence properties, are of interest for potential optoelectronic applications. Research has been conducted on the electronic properties of two key isomers: cis-benzodipyrone (benzo[1,2-b:4,5-b']dipyran-2,8-dione) and trans-benzodipyrone (benzo[1,2-b:4,5-b']dipyran-2,7-dione). tdl.org

The luminescence characteristics of these compounds are comparable to other coumaryl derivatives. tdl.orgresearchgate.net Cis-benzodipyrone exhibits an absorption maximum in the near-ultraviolet range at approximately 354 nm and fluoresces at about 371 nm. tdl.org The trans-benzodipyrone isomer absorbs at a longer wavelength of 383 nm and has a red-shifted fluorescence at 413 nm. tdl.org The fluorescence quantum yield of trans-benzodipyrone is noted to be relatively weak. tdl.org The excited triplet states of these benzodipyrones are similar to those of other coumarin (B35378) derivatives in their spectroscopic characteristics. researchgate.net

The study of the photophysical properties of benzodipyrones can be performed using fluorescence spectroscopy, a technique that measures the emission of energy from the lowest excited singlet state after excitation. clockss.org The difference between the excitation and emission wavelengths, known as the Stokes shift, is a key characteristic of a fluorescent molecule.

Detailed photophysical data for cis- and trans-benzodipyrones are summarized in the table below.

| Compound Name | Absorption Maximum (λ_abs) | Fluorescence Maximum (λ_em) |

| cis-Benzodipyrone | 354 nm | 371 nm |

| trans-Benzodipyrone | 383 nm | 413 nm |

Table 1: Photophysical properties of benzodipyrone isomers. tdl.org

These intrinsic optoelectronic properties suggest that benzodipyrone scaffolds could be investigated for use in applications such as fluorescent probes or as components in organic electronic devices, although research in these specific areas is still in its early stages.

The incorporation of chromophoric units like benzodipyrones into polymer chains is a strategy for developing advanced materials with tailored optical or electronic properties. While direct research on polymers containing benzodipyrone units is limited, studies on related coumarin compounds suggest potential avenues for exploration. For instance, the photophysical and photochemical properties of coumarin derivatives have been utilized to create functional and smart polyurethane materials. researchgate.net This indicates a potential for benzodipyrone scaffolds, with their distinct photophysical characteristics, to be integrated into polymer backbones or as pendant groups to create novel functional polymers. Such materials could find applications in areas like optical data storage, sensors, or light-emitting materials. However, the synthesis and characterization of polymers specifically incorporating benzodipyrones have not been extensively reported in the available scientific literature.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. The structure of benzodipyrones, with potential sites for hydrogen bonding and π-π stacking, suggests they could be interesting building blocks for supramolecular architectures. Investigations into coumarins have shown their utility in supramolecular medicinal agents and diagnostic probes. samipubco.com

The self-assembly of benzodipyrone derivatives could lead to the formation of ordered structures like liquid crystals, gels, or other complex assemblies with unique material properties. These organized structures could have applications in areas such as sensing, and nanotechnology. samipubco.com Despite this potential, there is a lack of specific research focused on the supramolecular assemblies of benzodipyrones in the current literature.

Benzodipyrones in Catalysis Research

The application of benzodipyrone derivatives in the field of catalysis is another area of potential, though currently underexplored, research.

Benzodipyrones possess oxygen atoms that could potentially coordinate with metal ions, suggesting their possible use as ligands in transition metal catalysis. The electronic properties of the benzodipyrone scaffold could influence the catalytic activity of a coordinated metal center. However, a review of the current scientific literature reveals a notable absence of studies where benzodipyrones are used as ligands for transition metal catalysts. Research in this area would need to first establish the coordination chemistry of benzodipyrones with various transition metals and then explore the catalytic activity of the resulting complexes in reactions such as cross-coupling, hydrogenation, or oxidation.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The rigid, heterocyclic framework of benzodipyrones could serve as a scaffold for the development of novel organocatalysts. Functionalization of the benzodipyrone core with catalytically active groups (e.g., amines, thioureas, or carboxylic acids) could lead to new catalysts for a variety of organic transformations. The application of the related coumarin core in the design of effective organocatalysts has been noted, suggesting that benzodipyrones could also be versatile in this regard. researchgate.net However, specific examples of organocatalysts derived from benzodipyrones and their application in enantioselective synthesis or other catalytic reactions are not yet present in the mainstream scientific literature.

Advanced Chemical Sensing Applications of Benzodipyrones

The unique electronic and structural characteristics of the benzodipyrone core make it a promising platform for the development of chemical sensors. These applications leverage the modulation of the compound's photophysical properties upon interaction with specific analytes.

Fluorescent Probes Based on Benzodipyrones

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity, wavelength, or lifetime) in response to a specific chemical environment or the presence of a target analyte. The benzodipyrone framework, with its extended π-conjugation, provides a robust scaffold for designing such probes.

The photophysical properties of benzodipyrones are central to their function as potential fluorescent probes. Studies on isomers like benzo[1,2-b:4,5-b']dipyran-2,8-dione (cis-benzodipyrone) and benzo[1,2-b:4,5-b']dipyran-2,7-dione (trans-benzodipyrone) reveal that their excited triplet states are similar to those of other coumarin derivatives. researchgate.net This characteristic is crucial as the triplet state is often involved in the mechanisms of fluorescence quenching or enhancement. For instance, trans-benzodipyrone has been noted for its high reactivity towards pyrimidine (B1678525) bases, suggesting its potential application in probing DNA structures and interactions. researchgate.net

While specific examples of benzodipyrone-based fluorescent probes for analytes like metal ions are still emerging in the literature, the principles of their design can be inferred from extensive research on other heterocyclic fluorophores. For instance, fluorescent sensors for metal ions such as Fe³⁺ are often designed based on a "fluorophore-receptor" model. mdpi.comrsc.orgrsc.org In a potential benzodipyrone-based sensor for Fe³⁺, the benzodipyrone unit would act as the fluorophore, while a chelating moiety capable of selectively binding Fe³⁺ would be attached to the core. The binding of Fe³⁺ would then induce a change in the fluorescence of the benzodipyrone core, likely through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

The following table summarizes key photophysical data for parent benzodipyrone structures, which are fundamental for their application as fluorescent probes.

| Compound Name | Isomer | Key Photophysical Property | Reference |

| Benzo[1,2-b:4,5-b']dipyran-2,8-dione | cis | Excited triplet state resembles coumaryl derivatives. | researchgate.net |

| Benzo[1,2-b:4,5-b']dipyran-2,7-dione | trans | Possesses two reactive pyrone C=C bonds, enhancing reactivity. | researchgate.net |

Chemosensors Incorporating Benzodipyrone Moieties

Chemosensors are molecules that signal the presence of a chemical species through a measurable change, which can be a change in color (colorimetric) or fluorescence. The benzodipyrone structure can be functionalized to create selective chemosensors for various ions and small molecules.

Colorimetric Anion Sensors: The development of colorimetric sensors for anions is a significant area of research due to the importance of anions in environmental and biological systems. google.comum.edu.mt While specific benzodipyrone-based anion sensors are not yet widely reported, the design principles are well-established with other chromophores. mdpi.comchemrxiv.org A typical design involves attaching an anion recognition unit (e.g., urea, thiourea, or benzimidazole) to the benzodipyrone chromophore. google.commdpi.com The binding of an anion to the recognition site would perturb the electronic structure of the benzodipyrone core, leading to a visible color change. This change is often due to the modulation of an intramolecular charge transfer (ICT) process. um.edu.mt

For example, a BODIPY derivative bearing a benzimidazole (B57391) unit has been shown to selectively detect the hydrogen sulfate (B86663) anion (HSO₄⁻) through a distinct color change from pink to yellow. mdpi.com A similar strategy could be employed with a benzodipyrone scaffold to develop novel anion sensors.

The table below illustrates the performance of a representative colorimetric anion sensor based on a different heterocyclic core, highlighting the parameters that would be relevant for a future benzodipyrone-based sensor.

| Sensor Core | Analyte | Sensing Type | Observable Change | Reference |

| BODIPY-Benzimidazole | HSO₄⁻ | Colorimetric | Pink to Yellow | mdpi.com |

| Naphthalene-based Thiosemicarbazide | F⁻, AcO⁻, OH⁻ | Colorimetric | Brilliant Color Changes | um.edu.mt |

Applications in Advanced Analytical Chemistry Methodologies

The distinct chemical and photophysical properties of benzodipyrones make them suitable for use in advanced analytical chemistry techniques, particularly in separation and detection methods.

The use of fluorescent labeling is a powerful technique in modern analytical chemistry, especially in high-performance liquid chromatography (HPLC). squ.edu.omresearchgate.net Fluorescent tags are attached to analyte molecules that lack a native chromophore or fluorophore, enabling their sensitive detection after chromatographic separation. While the direct application of benzodipyrones as fluorescent labels in routine HPLC analysis is not yet established, their inherent fluorescence suggests a strong potential in this area.

A benzodipyrone derivative designed for this purpose would need a reactive functional group to allow for covalent attachment to the target analyte. The high quantum yields and stability observed in related coumarin-based labels suggest that benzodipyrone-based labels could offer similar or enhanced performance. researchgate.net The separation of such labeled compounds is typically achieved using reversed-phase HPLC (RP-HPLC), where the retention behavior can be finely tuned by modifying the mobile phase composition. squ.edu.omresearchgate.netnih.gov

The development of benzodipyrone-based derivatization reagents could provide new tools for the sensitive and selective analysis of a wide range of compounds, from biomolecules to environmental pollutants. The structural rigidity of the benzodipyrone core could also lead to more predictable chromatographic behavior compared to more flexible labeling agents.

Structure Activity/property Relationships Sar/spr in Benzodipyrone Research

Investigating Structural Modulations on Electronic Properties of Benzodipyrones

The electronic properties of benzodipyrones, such as the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to their chemical behavior and potential applications. Structural modifications, primarily through the introduction of various substituent groups, serve as a powerful tool for tuning these electronic characteristics. nih.govdoaj.org

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. nih.gov The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govmdpi.com

The introduction of substituents with different electronic effects—electron-donating groups (EDGs) and electron-withdrawing groups (EWGs)—can systematically alter the HOMO and LUMO energy levels.

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) groups can increase the electron density of the benzodipyrone core through resonance and inductive effects. libretexts.org This typically leads to a destabilization (increase in energy) of both the HOMO and LUMO levels. The effect is often more pronounced on the HOMO, resulting in a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule. nih.govmissouristate.edu

Density Functional Theory (DFT) calculations are a key computational tool used to predict and rationalize these effects, providing valuable insights into the electronic structure of novel derivatives before their synthesis. jmaterenvironsci.comekb.egresearchgate.net

Table 1: Predicted Effect of Substituents on the Electronic Properties of a Benzodipyrone Scaffold

| Substituent (R) | Electronic Nature | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| -H | Neutral | -6.5 | -2.0 | 4.5 |

| -OH | Electron-Donating (EDG) | -6.1 | -1.8 | 4.3 |

| -OCH3 | Electron-Donating (EDG) | -6.0 | -1.7 | 4.3 |

| -NO2 | Electron-Withdrawing (EWG) | -7.0 | -2.8 | 4.2 |

| -CN | Electron-Withdrawing (EWG) | -6.9 | -2.7 | 4.2 |

Note: The values in this table are hypothetical and for illustrative purposes to show the general trends observed when applying electronic-donating or -withdrawing substituents to a conjugated system.

Correlating Substituent Effects with Reactivity Profiles of Benzodipyrones

The reactivity of the benzodipyrone core is directly influenced by its electronic structure, which is, in turn, modulated by substituents. The pyrone rings contain electrophilic centers, particularly the carbonyl carbons and the carbons at the β-position, making them susceptible to nucleophilic attack. The nature of the substituents on the benzene (B151609) ring can either enhance or diminish this electrophilicity. libretexts.orglumenlearning.com

Studies on analogous aromatic systems, such as benzoquinones, have demonstrated a clear correlation between substituent effects and reaction rates. nih.govnih.gov

Activating Groups (EDGs): Electron-donating groups increase the electron density on the aromatic ring. This effect can extend to the fused pyrone rings, reducing the partial positive charge on the electrophilic carbons. Consequently, EDGs tend to deactivate the benzodipyrone system towards nucleophilic attack, leading to slower reaction rates. lumenlearning.comnih.gov

Deactivating Groups (EWGs): Electron-withdrawing groups decrease the electron density of the entire ring system. This withdrawal enhances the electrophilic character of the carbonyl carbons and other positions, making the molecule more susceptible to nucleophilic attack. Therefore, EWGs are considered activating groups for nucleophilic reactions on this type of scaffold, resulting in significantly faster reaction rates. nih.govnih.govlibretexts.org

The influence of a substituent is a combination of its inductive and resonance effects. libretexts.orglumenlearning.com For instance, halogens are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org Kinetic studies, often employing techniques like stopped-flow spectrophotometry, can quantify these effects by determining the rate constants for reactions with model nucleophiles. nih.govnih.gov

Table 2: Predicted Relative Reactivity of Substituted Benzodipyrones in Nucleophilic Addition Reactions

| Substituent (R) | Electronic Effect | Predicted Relative Rate Constant (k_rel) | Reactivity Profile |

|---|---|---|---|

| -NO2 | Strongly Deactivating (EWG) | ~10^6 | Highly Activated |

| -Cl | Deactivating (EWG) | ~10^2 | Activated |

| -H | Neutral | 1 | Baseline |

| -CH3 | Activating (EDG) | ~10^-2 | Deactivated |

| -OCH3 | Activating (EDG) | ~10^-4 | Strongly Deactivated |

Note: The values in this table are illustrative, based on principles from studies on other substituted aromatic compounds, to demonstrate the expected trend in reactivity for benzodipyrone derivatives toward nucleophiles.

Relationship between Molecular Architecture and Advanced Material Performance

The rigid, planar, and π-conjugated structure of the benzodipyrone core makes it an intriguing candidate for the development of advanced organic materials, particularly organic semiconductors. semanticscholar.orgrsc.orgresearchgate.net The performance of such materials in electronic devices, like organic thin-film transistors (OTFTs), is critically dependent on properties such as charge transport and light absorption, which are dictated by the molecular architecture. mdpi.comnih.govnih.gov

Charge Transport: In organic semiconductors, charge transport occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules. nih.gov Efficient transport relies on significant intermolecular electronic coupling, which is maximized by close π-π stacking. mdpi.com The molecular architecture of benzodipyrone derivatives can be engineered to promote favorable packing in the solid state. The introduction of specific substituents can influence the crystal packing and intermolecular distances, thereby modulating charge carrier mobility. mdpi.com For example, extending the π-conjugation by adding further aromatic units can enhance charge transport characteristics. mdpi.com

Light Absorption: The ability of a molecule to absorb light is governed by its electronic structure, specifically the HOMO-LUMO gap. ekb.eg As discussed in section 7.1, the absorption wavelength can be tuned by chemical modification. Extending the π-conjugated system or adding specific donor-acceptor groups can shift the absorption spectrum to longer wavelengths (a bathochromic shift). rsc.org This tunability is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where matching the material's absorption spectrum to the solar spectrum or achieving a specific emission color is essential.

Theoretical modeling, including DFT, is often used to predict the electronic and optical properties of new benzodipyrone designs and to understand the structure-property relationships that govern their performance in materials science. mdpi.com

Understanding Conformational Preferences and Their Influence on Benzodipyrone Characteristics

For example, bulky substituents may be subject to rotational barriers, leading to the existence of stable rotational isomers, or rotamers. mdpi.comresearchgate.net The preferred conformation will be the one that minimizes steric strain and other repulsive interactions. chemistrysteps.com These conformational preferences can influence:

Biological Activity: The specific 3D shape of a molecule is often crucial for its ability to bind to a biological target like an enzyme or receptor. A molecule may only be active in one of its many possible conformations. nih.govnih.gov Understanding the stable conformers of a benzodipyrone derivative can, therefore, provide insight into its potential biological function.

Crystal Packing: The way molecules pack in a solid-state material is determined by their shape and intermolecular forces. Different conformations can lead to different crystal polymorphs with distinct material properties, such as solubility and charge transport. washington.edu

Spectroscopic Properties: The degree of conjugation, and thus the electronic and optical properties, can be affected by the torsional angle between a substituent and the benzodipyrone plane. A more planar conformation generally allows for better electronic communication and delocalization.

Computational methods are frequently employed to calculate the energy of different conformations, identify the most stable structures, and determine the energy barriers for rotation between them. mdpi.commdpi.com These theoretical insights, often complemented by experimental techniques like NMR spectroscopy, are essential for a complete understanding of the structure-property relationships in the benzodipyrone family. mdpi.com

Future Directions and Challenges in Benzodipyrones Research

Development of Novel Synthetic Routes to Complex Benzodipyrones

The synthesis of complex benzodipyrones, akin to other intricate natural products, presents significant challenges, including structural complexity, the need for precise stereocontrol, and the delicate balance between constructing the molecular skeleton and introducing desired functional groups. consensus.app Overcoming these hurdles necessitates the development of more efficient, selective, and sustainable synthetic methodologies. Current approaches often involve reactions like the Pechmann reaction for synthesizing benzodipyrone precursors, such as the novel benzodipyrone molecule SY1, which can then be further functionalized. researchgate.netresearchgate.netjmchemsci.comresearchgate.net

Future research aims to innovate beyond traditional methods by exploring novel catalytic systems, employing diversity-oriented synthesis (DOS) to generate broad compound libraries, and utilizing retrosynthetic analysis for streamlined planning. rroij.comekb.eg The ultimate goal is to enable the facile construction of highly functionalized and structurally diverse benzodipyrones, paving the way for the discovery of new chemical entities with enhanced biological activities. researchgate.net

Exploration of Untapped Reactivity Patterns of Benzodipyrones

Understanding and manipulating the reactivity patterns of benzodipyrones are crucial for expanding their chemical space and unlocking new applications. While current research has successfully synthesized various benzodipyrone derivatives and assessed their biological activities, such as anticancer, antimicrobial, and hypoglycemic potentials, researchgate.netresearchgate.netjmchemsci.comresearchgate.net a deeper exploration of their fundamental reactivity is needed. This includes investigating novel reaction pathways, exploring different types of bond formations, and understanding how subtle structural modifications influence their chemical behavior and, consequently, their biological profiles. By systematically probing their reactivity, researchers can design compounds with tailored properties and improved efficacy.

Integration of Benzodipyrones into Novel Functional Systems

Beyond their established biomedical applications, benzodipyrones hold promise for integration into a wider array of functional systems. Analogous to coumarins, which find use in cosmetics, agrochemicals, and as optical brightening agents, researchgate.netjmchemsci.com benzodipyrones could be explored for similar or entirely new applications. This includes their potential incorporation into advanced materials, such as smart polymers or responsive systems, where their unique photophysical or electronic properties could be leveraged. Research in this area would focus on developing strategies for their controlled assembly, surface functionalization, and integration into supramolecular architectures to create materials with enhanced or novel functionalities.

Addressing Sustainability Challenges in Benzodipyrone Synthesis and Application

The field of organic synthesis, including the production of benzodipyrones, faces significant sustainability challenges, primarily due to the extensive use of hazardous reagents and solvents. rroij.comnih.gov Future research must prioritize the adoption of green chemistry principles to minimize environmental impact. This involves adhering to the "12 rules of green chemistry," focusing on aspects such as maximizing atom economy, utilizing safer and renewable precursors, employing catalysts in smaller, non-harmful amounts, and opting for greener solvents like water or ionic liquids. nih.gov Evaluating the "E-factor" (environmental factor), which quantifies waste generated per unit of product, will be critical in assessing and improving the sustainability of benzodipyrone synthesis. nih.gov The aim is to develop eco-friendly and economically viable synthetic routes that reduce waste and energy consumption throughout the entire lifecycle of benzodipyrone production and application.

Emerging Computational Approaches for Benzodipyrone Design